REACTION_CXSMILES
|
Br.C([O:4][P:5]([C:10]1[CH:15]=[CH:14][C:13]([P:16]([O:21]CC)(=[O:20])[O:17]CC)=[CH:12][CH:11]=1)(=[O:9])[O:6]CC)C.C(OCC)C.C(=O)=O>C(O)(=O)C.C(O)C>[C:13]1([P:16]([OH:21])(=[O:17])[OH:20])[CH:12]=[CH:11][C:10]([P:5]([OH:6])(=[O:4])[OH:9])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C1=CC=C(C=C1)P(OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The oily precipitate obtained
|
Type
|
CUSTOM
|
Details
|
is recovered by decantation
|
Type
|
CUSTOM
|
Details
|
subjected twice more to the dispersion process with ether and low-temperature precipitation
|
Type
|
CUSTOM
|
Details
|
The oily residue obtained
|
Type
|
CUSTOM
|
Details
|
dried (1 mm Hg) at 50° C. for 8 hours
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)P(O)(=O)O)P(O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |